2-Chloro-AMP vs 2-Chloroadenosine mechanism of action
2-Chloro-AMP vs 2-Chloroadenosine mechanism of action
Executive Summary
In purinergic signaling research, 2-Chloroadenosine (2-CADO) and 2-Chloro-AMP are often conflated due to their structural similarity.[1] However, they represent distinct pharmacological tools with divergent mechanisms of action defined by ecto-nucleotidase gating .[1]
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2-Chloroadenosine (2-CADO): A direct, adenosine deaminase (ADA)-resistant agonist of P1 adenosine receptors (A1, A2A, A2B, A3) and a substrate for nucleoside transporters (ENT1/2), leading to intracellular cytotoxicity via phosphorylation.[1]
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2-Chloro-AMP: Primarily a pro-drug nucleotide.[1] It lacks significant direct affinity for P1 receptors and relies on hydrolysis by CD73 (ecto-5'-nucleotidase) to generate the active 2-CADO moiety.[1] It generally does not activate P2Y receptors significantly compared to its di- and tri-phosphate counterparts (2-Chloro-ADP/ATP).[1]
This guide delineates the causal mechanisms, experimental utility, and specific protocols for leveraging these compounds in drug discovery.[2]
Part 1: Chemical & Pharmacological Fundamentals
The Stability Factor: ADA Resistance
Native adenosine is rapidly metabolized (half-life < 10 seconds in vivo) by Adenosine Deaminase (ADA) into inosine, which has low affinity for adenosine receptors.[1]
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Mechanism: The chlorine atom at the C-2 position of the purine ring in both 2-CADO and 2-Chloro-AMP sterically hinders the active site of ADA.[1]
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Result: Both compounds exhibit prolonged biological half-lives compared to adenosine, maintaining receptor occupancy for extended durations.[1]
The Solubility & Permeability Divergence
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2-Chloroadenosine: Moderately soluble.[1] As a nucleoside, it can cross cell membranes via Equilibrative Nucleoside Transporters (ENTs) .
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2-Chloro-AMP: Highly soluble due to the polar phosphate group.[1] However, this charge prevents passive diffusion and ENT transport. It cannot enter the cell or activate intracellular pathways until it is dephosphorylated extracellularly.
Part 2: Mechanism of Action – The Ecto-Nucleotidase Gateway[1]
The critical distinction lies in the "activation lag" introduced by the phosphate group on 2-Chloro-AMP.[1]
Pathway A: Direct P1 Activation (2-CADO)
2-CADO binds directly to cell surface G-protein coupled receptors (GPCRs).[1]
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A1 Receptor: Inhibition of Adenylyl Cyclase (Gi-coupled).[1]
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A2A Receptor: Stimulation of Adenylyl Cyclase (Gs-coupled).[1][3]
Pathway B: The CD73 Gating Mechanism (2-Chloro-AMP)
2-Chloro-AMP is pharmacologically inert at P1 receptors.[1] Its activity is conditional on the expression of CD73 (ecto-5'-nucleotidase) , which hydrolyzes the 5'-phosphate.[1]
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High CD73 Expression: Rapid conversion to 2-CADO
Immediate P1 signaling. -
CD73 Inhibition/Absence: 2-Chloro-AMP remains extracellular and inactive at P1 sites.[1]
Visualization: The Metabolic Gating Pathway
Figure 1: The dual fate of 2-Chloro-AMP: Extracellular conversion to 2-CADO for signaling, or transport and re-phosphorylation for cytotoxicity.[1]
Part 3: Comparative Data Profile
The following data consolidates binding affinities and physicochemical properties. Note that 2-Chloro-AMP affinities are not listed because it is a prodrug with negligible direct affinity for P1 receptors.[1]
| Feature | 2-Chloroadenosine (2-CADO) | 2-Chloro-AMP |
| Primary Role | Direct Agonist / Cytotoxic Agent | Water-Soluble Prodrug |
| A1 Receptor Affinity ( | ~300 nM (Rat brain) [1] | Inactive (requires hydrolysis) |
| A2A Receptor Affinity ( | ~80 nM (Rat striatum) [1] | Inactive (requires hydrolysis) |
| A3 Receptor Affinity ( | ~1900 nM [2] | Inactive |
| Metabolic Stability | High (ADA Resistant) | High (ADA Resistant, CD73 Susceptible) |
| Cell Permeability | Permeable (via ENT1/2) | Impermeable (Polar Phosphate) |
| Solubility (Water) | Moderate (~5 mg/mL) | High (>50 mg/mL) |
| Key Downstream Effect | cAMP modulation + Apoptosis | CD73-dependent cAMP modulation |
Part 4: Experimental Workflows
Protocol 1: Validating CD73-Dependent Activation (The "Prodrug" Test)
Objective: To prove that an observed effect of 2-Chloro-AMP is mediated by its conversion to 2-CADO.[1]
Causality: If 2-Chloro-AMP acts via conversion, inhibiting CD73 should abolish the effect.[1] If it acts directly (or via P2 receptors), CD73 inhibition will have no impact.
Materials:
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Cell Line: PC-3 or MDA-MB-231 (High CD73 expression).[1]
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Ligands: 2-Chloro-AMP (10 µM), 2-Chloroadenosine (10 µM).[1]
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Inhibitor: AMPCP (
-methylene-ADP), a selective CD73 inhibitor (100 µM).[1] -
Readout: cAMP accumulation (ELISA/FRET).
Step-by-Step Methodology:
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Preparation: Seed cells in 96-well plates (10,000 cells/well) and incubate overnight.
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Pre-incubation: Wash cells with serum-free HBSS.[1]
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Group A: Incubate with Vehicle.[1]
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Group B: Incubate with AMPCP (100 µM) for 30 minutes at 37°C. Rationale: Block surface conversion of AMP to Adenosine.
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Stimulation:
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Add 2-Chloro-AMP (10 µM) to half of Group A and Group B.
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Add 2-Chloroadenosine (10 µM) to the other halves.
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Include 10 µM Forskolin as a positive control for cAMP.[1]
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Incubate for 15–30 minutes.
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Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET cAMP kit.
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Data Analysis:
Protocol 2: Intracellular Cytotoxicity Assay (The "Trojan Horse")
Objective: To differentiate receptor-mediated signaling from intracellular toxicity caused by the accumulation of 2-Chloro-ATP.[1]
Materials:
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Inhibitor: NBMPR (Nitrobenzylthioinosine), an ENT1 transporter inhibitor.
Methodology:
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Condition A: No inhibitor.[1]
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Condition B: Co-treat with NBMPR (10 µM).
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Readout: Caspase-3/7 activity or Annexin V flow cytometry after 24 hours.
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Interpretation: If NBMPR rescues cell viability, the toxicity is intracellular (requiring uptake). If toxicity persists, it is receptor-mediated (surface apoptotic signaling).[1]
Part 5: Applications in Drug Development
When to use 2-Chloroadenosine:
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Receptor Screening: When you need a stable, defined concentration of agonist to determine
or values for A1/A2A receptors without the variable of enzymatic conversion. -
In Vivo CNS Studies: 2-CADO crosses the blood-brain barrier (BBB) more effectively than the charged nucleotide.[1]
When to use 2-Chloro-AMP:
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Targeted Delivery: In oncology, tumors often overexpress CD73. Using 2-Chloro-AMP allows for high local concentrations of the active agonist/cytotoxin specifically in the tumor microenvironment (TME), minimizing systemic side effects.[1]
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Solubility Issues: When high concentrations are required for stock solutions in aqueous buffers.
References
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Binding characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex. Source: National Institutes of Health (PubMed) URL:[Link]
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2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling. Source:[1][5][6] PubMed URL:[Link]
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Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells. Source: Biochemical Pharmacology (PubMed) URL:[1][Link]
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8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells. (Mechanistic parallel for Chloro-AMP prodrugs) Source: Cancer Research (PubMed) URL:[1][Link]
Sources
- 1. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
